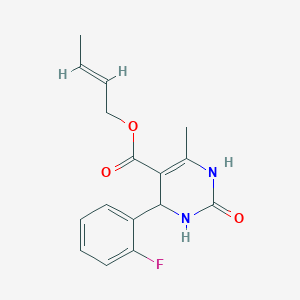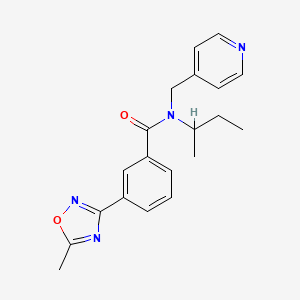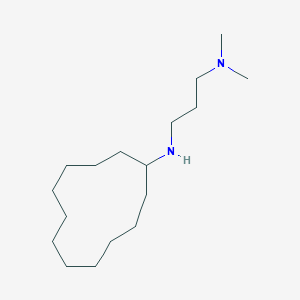
N'-(4-bromobenzylidene)benzenesulfonohydrazide
Descripción general
Descripción
N-(4-bromobenzylidene)benzenesulfonohydrazide, also known as BBH, is a chemical compound with potential applications in scientific research. BBH is a yellow crystalline powder that is soluble in organic solvents and has a molecular weight of 396.31 g/mol. This compound has gained attention due to its ability to inhibit the activity of certain enzymes and its potential as a therapeutic agent for various diseases.
Aplicaciones Científicas De Investigación
Sensor Development for Metal Ion Detection
(E)-Nʹ-(4-Bromobenzylidene)-benzenesulfonohydrazide has been utilized for developing selective sensors for metal ion detection. A study by Hussain et al. (2020) describes the use of this compound as a sensor for chromium ion detection from environmental samples. The sensor demonstrated high sensitivity and selectivity for chromium ions, showing potential for environmental monitoring applications (Hussain, Asiri, Arshad, & Rahman, 2020).
Molecular Structure and Characterization Studies
Research has also focused on the molecular structure and characterization of derivatives of N'-(4-bromobenzylidene)benzenesulfonohydrazide. Sowrirajan et al. (2022) conducted a study on the synthesis, spectral (FTIR, UV–Vis), and computational (DFT, HOMO–LUMO, MEP, NBO, NPA, ELF, LOL, RDG) analysis of a derivative compound. This research contributes to a deeper understanding of the molecular properties and potential applications of these compounds (Sowrirajan, Elangovan, Ajithkumar, & Manoj, 2022).
Analysis of Structural and Supramolecular Features
Further investigation into the structural and supramolecular features of derivatives of this compound has been conducted. Salian, Foro, and Gowda (2018) studied the crystal structures of various derivatives to understand the impact of substitution on their structural and supramolecular characteristics (Salian, Foro, & Gowda, 2018).
Potential Photodynamic Therapy Applications
The compound and its derivatives have shown potential in photodynamic therapy, particularly in cancer treatment. Pişkin, Canpolat, and Öztürk (2020) synthesized new derivatives and explored their photophysical and photochemicalproperties. These derivatives exhibited high singlet oxygen quantum yield and could be used as Type II photosensitizers in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).
Interaction with Human Serum Albumin
Investigating the interactions of this compound derivatives with proteins is also a key area of research. Tong et al. (2015) studied the thermodynamic properties of the binding of a bromine-substituted hydrazone derivative to human serum albumin (HSA). The study found that the bromine atom in the derivative significantly impacts its biological activity, indicating potential pharmaceutical applications (Tong, Tian, Liu, & Jiang, 2015).
Sensor Probe Fabrication
Further application in sensor technology includes the fabrication of a sensor probe. Hussain et al. (2018) developed a sensor probe based on methoxybenzylidenebenzenesulfonohydrazide for the selective detection of gallium ions, demonstrating the versatility of these compounds in sensor development (Hussain, Asiri, Arshad, & Rahman, 2018).
Propiedades
IUPAC Name |
N-[(E)-(4-bromophenyl)methylideneamino]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O2S/c14-12-8-6-11(7-9-12)10-15-16-19(17,18)13-4-2-1-3-5-13/h1-10,16H/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHHOXIPBUUSOOX-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-(1H-pyrazol-1-yl)benzyl]-N-(tetrahydro-2H-pyran-4-ylmethyl)ethanamine](/img/structure/B3870598.png)
![4'-[(4-nitrobenzylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3870604.png)
![4-[4-(1-amino-1-ethylpropyl)-1H-1,2,3-triazol-1-yl]-N-cycloheptyl-1-piperidinecarboxamide](/img/structure/B3870610.png)
![4'-[(3-phenyl-2-propen-1-ylidene)amino]-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B3870625.png)
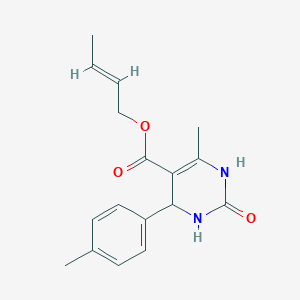

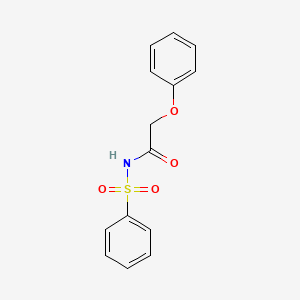
![2-hydroxy-N-[(2-methylphenyl)sulfonyl]propanamide](/img/structure/B3870649.png)
